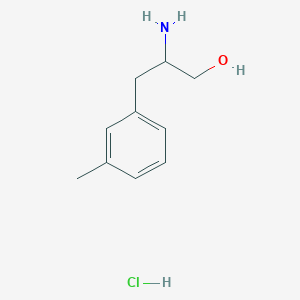
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine
描述
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a piperidine ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-bromo-5-fluorobenzaldehyde with 1-methylpiperazine in the presence of acetic acid and methanol . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced using sodium cyanoborohydride to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反应分析
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with various aryl or alkyl groups using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide yield 1-(3-iodo-5-fluorobenzyl)-4-methylpiperidine.
科学研究应用
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, especially those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
作用机制
The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context. The exact pathways involved vary based on the specific application and target .
相似化合物的比较
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine can be compared with other similar compounds, such as:
3-Bromo-5-fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
3-Bromo-5-fluorobenzaldehyde: Another precursor that is used in the initial steps of the synthesis.
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine: A structurally related compound with an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVOOYNIDKNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




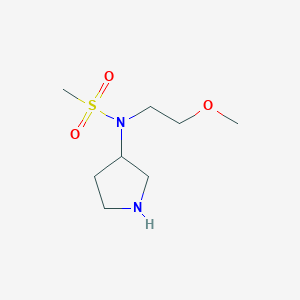
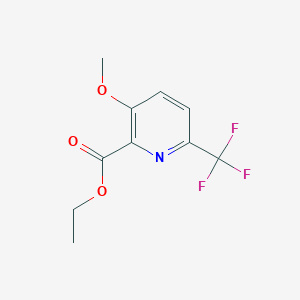
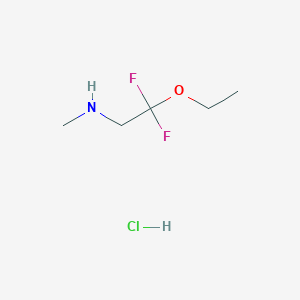
![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
![5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrobromide](/img/structure/B1449088.png)
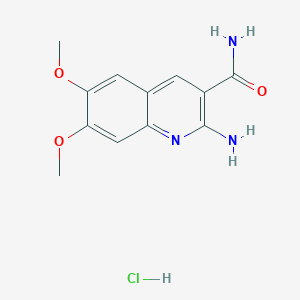
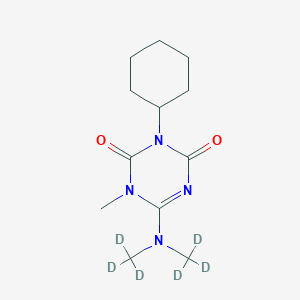
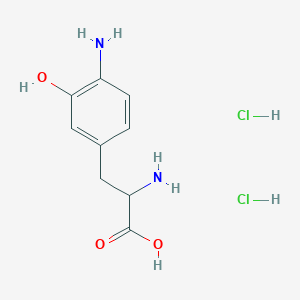
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)
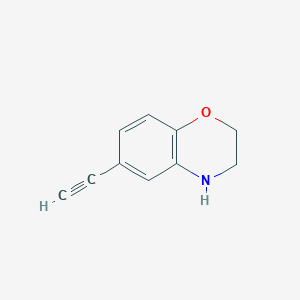
![{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1449097.png)
